(E)-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N-(4-FLUOROPHENYL)-2-PROPENAMIDE
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Overview
Description
(E)-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N-(4-FLUOROPHENYL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N-(4-FLUOROPHENYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Alkylation: The pyrazole ring is then alkylated with ethyl and methyl groups.
Coupling with 4-fluoroaniline: The alkylated pyrazole is coupled with 4-fluoroaniline to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N-(4-FLUOROPHENYL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N-(4-FLUOROPHENYL)-2-PROPENAMIDE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N-(4-CHLOROPHENYL)-2-PROPENAMIDE
- (E)-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N-(4-BROMOPHENYL)-2-PROPENAMIDE
Uniqueness
The presence of the 4-fluorophenyl group in (E)-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N-(4-FLUOROPHENYL)-2-PROPENAMIDE may impart unique properties, such as increased lipophilicity or altered electronic characteristics, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
(E)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-N-(4-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c1-4-20-12(3)15(11(2)19-20)9-10-16(21)18-14-7-5-13(17)6-8-14/h5-10H,4H2,1-3H3,(H,18,21)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXHSVWHPZQPAN-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C=CC(=O)NC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)/C=C/C(=O)NC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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